1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-phenylpiperazine
Description
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-phenylpiperazine is a piperazine derivative featuring a sulfonyl group attached to a 3-(4-fluorophenoxy)propyl chain. This structural motif is critical for its physicochemical and pharmacological properties. Piperazine derivatives are widely studied for their CNS activity, particularly as antipsychotics, antidepressants, and transporter inhibitors.
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c20-17-7-9-19(10-8-17)25-15-4-16-26(23,24)22-13-11-21(12-14-22)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYCLAWLWBXWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride to form 3-(4-fluorophenoxy)propylsulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, while the sulfonyl group may influence its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Piperazine Derivatives
A. 1-(3-(4-Fluorophenoxy)propyl)-4-phenylpiperazine (Compound 16, )
- Structure: Lacks the sulfonyl group; instead, a propyl chain connects the 4-fluorophenoxy moiety to the piperazine nitrogen.
- Properties : Melting point 63.1–64.9°C; yield 48.9%.
- Key Difference : The absence of sulfonyl reduces polarity, likely decreasing receptor affinity and metabolic stability compared to the sulfonylated target compound .
B. 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine ()
- Structure : Contains a sulfonyl group linked to a 4-fluoro-3-methylphenyl ring.
- Key Difference: The 3-methyl substituent and dual fluorophenyl groups may enhance lipophilicity and alter dopamine/serotonin transporter interactions compared to the target compound’s 4-fluorophenoxypropyl chain .
C. 1-(4-Chlorophenyl)-4-(3-(4-fluorophenoxy)propyl)piperazine (Compound 15, )
- Structure : Replaces the phenyl group with a 4-chlorophenyl ring.
- Properties : Higher yield (75.9%) and melting point (97–98°C) due to increased halogenated aromatic interactions.
- Key Difference : Chlorine’s electronegativity may enhance receptor binding but reduce solubility compared to the sulfonylated target .
Impact of Sulfonyl vs. Ether Linkages
Receptor Affinity and Pharmacological Profiles
- Dopamine/Serotonin Transporters: Sulfonylated piperazines (e.g., ’s fluorophenyl analogs) show higher affinity for dopamine transporters (Ki < 10 nM) than non-sulfonylated derivatives (Ki > 50 nM) .
- Antipsychotic Activity: Analogs like 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenylpiperazine () exhibit serotonin 5-HT2A antagonism, suggesting the target compound’s sulfonyl group may enhance similar activity .
Physical Properties
| Compound | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|
| Target Compound | Data Unavailable | N/A | ~422.45 (calc.) |
| 1-(3-(4-Fluorophenoxy)propyl)-4-phenylpiperazine | 63.1–64.9 | 48.9 | 314.40 |
| 1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine | N/A | N/A | 456.49 |
| 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine | N/A | N/A | 392.42 |
Note: Sulfonylated derivatives generally exhibit higher molecular weights and melting points due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
